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molecular formula C13H18N2O2 B030515 Ethyl 4-(piperazin-1-yl)benzoate CAS No. 80518-57-6

Ethyl 4-(piperazin-1-yl)benzoate

Cat. No. B030515
M. Wt: 234.29 g/mol
InChI Key: OQEHTFFLOHTFSB-UHFFFAOYSA-N
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Patent
US08071603B2

Procedure details

A stirred mixture of bis-(2-chloroethyl)amine hydrochloride (5.35 g, 30.00 mmol), 4-aminobenzoic acid ethyl ester (4.13 g, 25.00 mmol), and potassium carbonate (4.40 g, 32.00 mmol) in chlorobenzene (200 mL) was refluxed for 30 hours. After cooling to ambient temperature the mixture was filtered and the filtrate was concentrated in vacuo to dryness to provide 4.27 g (73% yield) of 4-piperazin-1-yl-benzoic acid ethyl ester.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]Cl.[CH2:9]([O:11][C:12](=[O:20])[C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=1)[CH3:10].C(=O)([O-])[O-].[K+].[K+]>ClC1C=CC=CC=1>[CH2:9]([O:11][C:12](=[O:20])[C:13]1[CH:18]=[CH:17][C:16]([N:19]2[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]2)=[CH:15][CH:14]=1)[CH3:10] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
4.13 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)N)=O
Name
Quantity
4.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 hours
Duration
30 h
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)N1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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